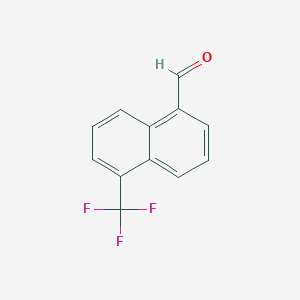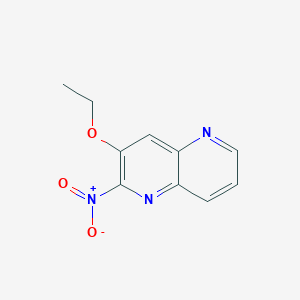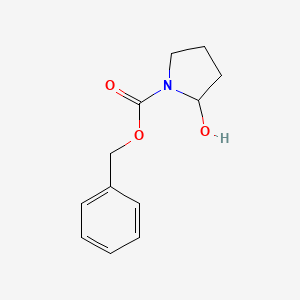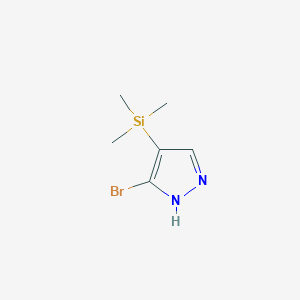
1-(Trifluoromethyl)naphthalene-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H7F3O It is a derivative of naphthalene, characterized by the presence of a trifluoromethyl group (-CF3) and a carboxaldehyde group (-CHO) attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the metalation of 1-(Trifluoromethyl)naphthalene using an organometallic or lithium dialkylamide-type base, followed by treatment with carbon dioxide . This process requires careful control of reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Formation of 1-(Trifluoromethyl)naphthalene-5-carboxylic acid.
Reduction: Formation of 1-(Trifluoromethyl)naphthalene-5-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)naphthalene-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde
- 1-Naphthalenecarboxaldehyde
- 2-Naphthalenecarboxaldehyde
Comparison: 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde is unique due to the presence of both the trifluoromethyl and carboxaldehyde groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds that lack one or both of these functional groups .
Eigenschaften
Molekularformel |
C12H7F3O |
|---|---|
Molekulargewicht |
224.18 g/mol |
IUPAC-Name |
5-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-7H |
InChI-Schlüssel |
PGSWZJLFBGLXLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11883809.png)




![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)

![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)




